molecular formula C9H14N4 B13223916 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Cat. No.: B13223916
M. Wt: 178.23 g/mol
InChI Key: VNRTURCKWKBOMW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound with a molecular formula of C₉H₁₄N₄. It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a cyclopropyl group attached to a tetrahydrobenzotriazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification methods, such as crystallization or chromatography, plays a crucial role in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-triazole: Similar in structure but lacks the benzene ring.

    1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-pyrazole: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to its benzotriazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydrobenzotriazol-5-amine

InChI

InChI=1S/C9H14N4/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h6-7H,1-5,10H2

InChI Key

VNRTURCKWKBOMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(CCC(C3)N)N=N2

Origin of Product

United States

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